

Application Notes and Protocols: Fluorescent Labeling of γ -Strophanthin for Imaging Studies

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Compound of Interest

Compound Name: *gamma-Strophanthin*

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Introduction

γ -Strophanthin, also known as ouabain, is a cardiac glycoside that has been historically used in the treatment of congestive heart failure and arrhythmias.[1] Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase, a transmembrane pump essential for maintaining cellular ion gradients.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility. Beyond its cardiotonic effects, γ -strophanthin is also recognized as an endogenous hormone and a modulator of various signaling pathways implicated in cancer and other diseases.[1][2]

The study of the cellular and subcellular distribution of γ -strophanthin is crucial for understanding its diverse physiological and pathological roles. Fluorescent labeling of γ -strophanthin provides a powerful tool for visualizing its binding to the Na⁺/K⁺-ATPase, its cellular uptake, and its downstream effects in real-time using advanced imaging techniques. These application notes provide detailed protocols for the fluorescent labeling of γ -strophanthin and its subsequent use in cellular imaging studies.

Data Presentation

Table 1: Hypothetical Quantitative Data for Fluorescently Labeled γ -Strophanthin

Parameter	Value	Method
Labeling Efficiency	75%	HPLC
Dye-to-Molecule Ratio	1.1	Mass Spectrometry
Absorption Maximum (λ_{abs})	495 nm	UV-Vis Spectroscopy
Emission Maximum (λ_{em})	519 nm	Fluorescence Spectroscopy
Quantum Yield	0.92	Comparative Method (vs. Fluorescein)
Binding Affinity (Kd) to Na ⁺ /K ⁺ -ATPase	15 nM	Saturation Binding Assay

Experimental Protocols

Protocol 1: Fluorescent Labeling of γ -Strophanthin

This protocol describes the covalent conjugation of a fluorescein isothiocyanate (FITC) dye to the sugar moiety of γ -strophanthin. This method is adapted from established procedures for labeling similar glycosides.[3]

Materials:

- γ -Strophanthin (Ouabain)
- Sodium meta-periodate (NaIO₄)
- Ethylene glycol
- Fluorescein-5-isothiocyanate (FITC)
- Ethylenediamine
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Sodium borohydride (NaBH₄)
- Sephadex G-25 column

- Distilled water
- Thin Layer Chromatography (TLC) supplies
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Oxidation of the Sugar Moiety:
 - Dissolve 10 mg of γ -strophanthin in 2 ml of distilled water.
 - Add a 1.1 molar excess of sodium meta-periodate.
 - Stir the reaction mixture in the dark at room temperature for 1 hour.
 - Quench the reaction by adding a drop of ethylene glycol and stir for an additional 10 minutes.
- Conjugation with FITC via an Ethylenediamine Linker:
 - To the oxidized γ -strophanthin solution, add a 10-fold molar excess of ethylenediamine.
 - Adjust the pH to 9.0 with the sodium bicarbonate buffer.
 - Stir the reaction mixture for 2 hours at room temperature.
 - Dissolve 5 mg of FITC in 1 ml of dimethylformamide (DMF).
 - Slowly add the FITC solution to the reaction mixture.
 - Continue stirring in the dark overnight at 4°C.
- Reduction and Stabilization:
 - Add a 5-fold molar excess of sodium borohydride to the reaction mixture.
 - Stir for 30 minutes at room temperature to reduce the Schiff base to a stable secondary amine.

- Purification of the Fluorescent Conjugate:
 - Purify the reaction mixture using a Sephadex G-25 column to separate the labeled γ -strophanthin from unreacted dye and other small molecules.
 - Monitor the separation by collecting fractions and measuring their absorbance at 280 nm (for γ -strophanthin) and 495 nm (for FITC).
 - Further purify the fluorescent conjugate using preparative HPLC.
- Characterization:
 - Confirm the successful conjugation and purity of the product using analytical HPLC and mass spectrometry.
 - Determine the concentration and degree of labeling using UV-Vis spectroscopy.

Protocol 2: In Vitro Imaging of Fluorescently Labeled γ -Strophanthin

This protocol outlines the use of fluorescently labeled γ -strophanthin for imaging its binding to cells in culture.

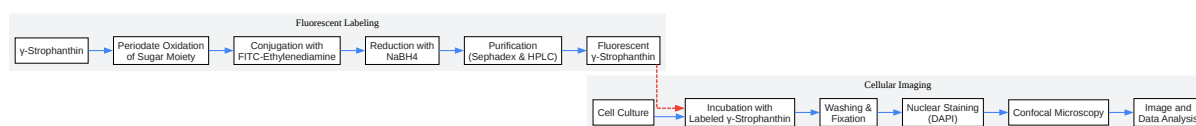
Materials:

- Fluorescently labeled γ -strophanthin (from Protocol 1)
- Cell line of interest (e.g., HeLa, A549, or primary cardiomyocytes)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (4% in PBS)
- DAPI (4',6-diamidino-2-phenylindole)
- Confocal microscope

Procedure:

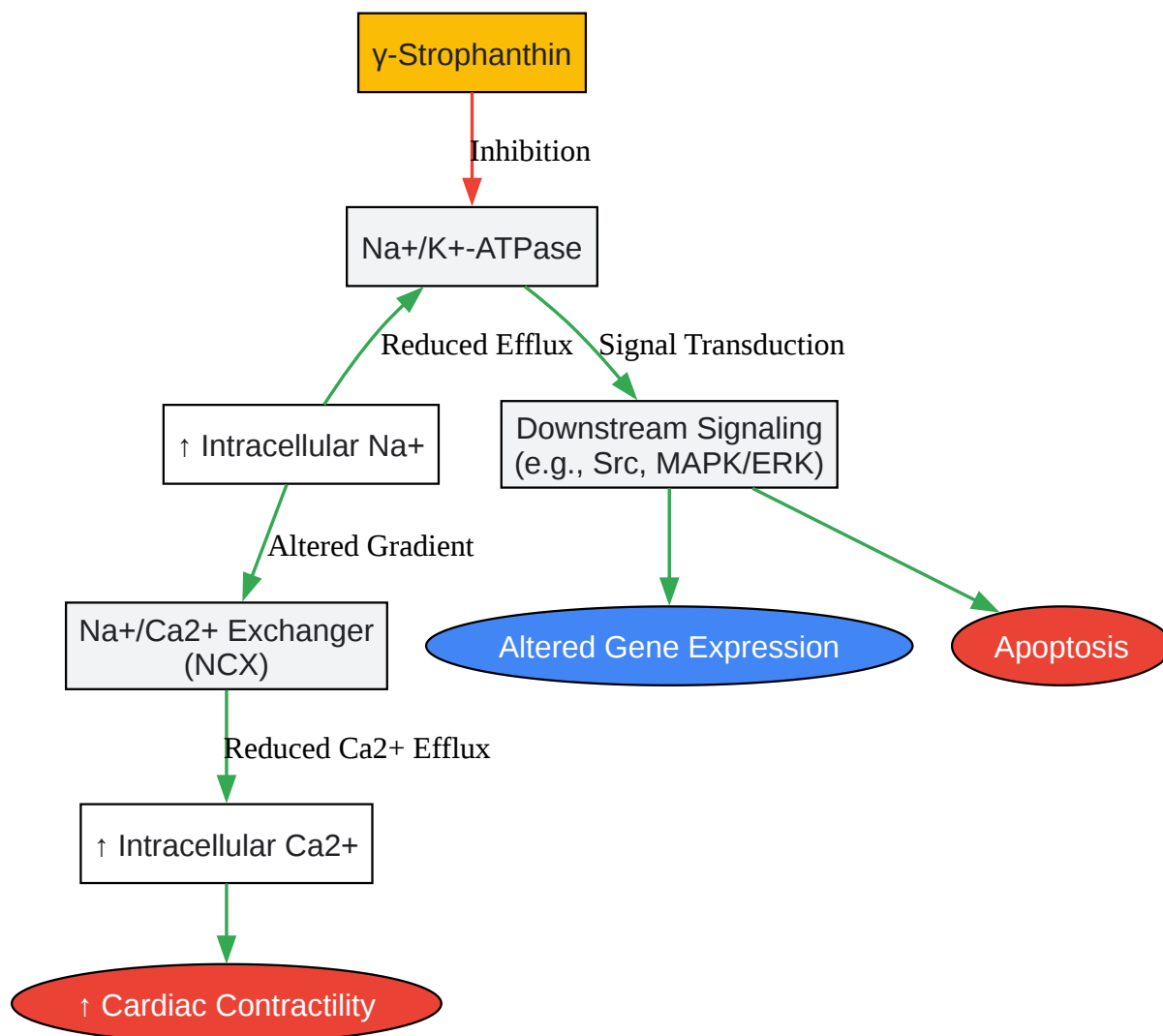
- Cell Culture:
 - Plate the cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
- Labeling:
 - Prepare a working solution of fluorescently labeled γ -strophanthin in cell culture medium at a final concentration of 100 nM.
 - Remove the old medium from the cells and wash once with PBS.
 - Add the medium containing the fluorescent probe to the cells.
 - Incubate for 1-2 hours at 37°C in a CO2 incubator.
- Washing and Fixation:
 - Remove the labeling solution and wash the cells three times with PBS to remove unbound probe.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
- Nuclear Staining:
 - Incubate the cells with a DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.
 - Wash the cells twice with PBS.
- Imaging:
 - Mount the coverslips on microscope slides with an anti-fade mounting medium.
 - Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore (e.g., 488 nm excitation for FITC) and DAPI (e.g., 405 nm excitation).

Visualizations



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Caption: Experimental workflow for fluorescent labeling and cellular imaging of γ -strophanthin.



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Caption: Signaling pathway of γ -strophanthin (ouabain).

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